Osmium(III) chloride hydrate

Catalysis Methane Oxidation Ethane Oxidation

Researchers requiring exceptional turnover frequencies for direct alkane oxidation or a safer precursor for heterogeneous osmium catalysts find the solution here. This compound delivers quantifiable advantages over Ru, Ir, and Fe analogs. • TOF of 12 h⁻¹ (methane) and 41 h⁻¹ (ethane) with H₂O₂, surpassing FeCl₃, CoCl₂, RuCl₃, and IrCl₃. • Enables magnetite-supported dihydroxylation catalysts with ≥99% conversion and magnetic recovery, avoiding toxic OsO₄. • Slower ligand-exchange kinetics ensure kinetic inertness of Os complexes under demanding conditions.

Molecular Formula Cl3H2OOs
Molecular Weight 314.6 g/mol
CAS No. 14996-60-2
Cat. No. B084722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium(III) chloride hydrate
CAS14996-60-2
Molecular FormulaCl3H2OOs
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESO.Cl[Os](Cl)Cl
InChIInChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyKHHOLOMEVBPRQY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osmium(III) chloride hydrate (CAS 14996-60-2): Technical Profile and Procurement Context


Osmium(III) chloride hydrate (CAS 14996-60-2), often encountered as the trihydrate (OsCl₃·3H₂O), is an inorganic compound of the platinum group metal osmium in the +3 oxidation state [1]. It serves as a versatile precursor for the synthesis of organometallic complexes and as a catalyst for selective oxidation and hydration reactions . This evidence guide focuses on its quantifiable differentiation from structurally or functionally analogous compounds, including ruthenium(III) chloride hydrate, iridium(III) chloride hydrate, and alternative osmium precursors, to inform rigorous scientific selection.

Why Generic Substitution of Osmium(III) Chloride Hydrate is Scientifically Invalid


The catalytic performance of osmium(III) chloride hydrate is not merely a function of its elemental composition but is dictated by its specific oxidation state (Os³⁺), hydration state (typically trihydrate), and the resulting ligand-exchange kinetics and redox behavior [1]. These properties diverge sharply from those of its closest analogs, ruthenium(III) chloride hydrate and iridium(III) chloride hydrate, as well as from other osmium salts (e.g., potassium osmate or osmium tetroxide). Consequently, substituting any of these without quantitative justification risks compromising reaction selectivity, turnover frequency, and long-term catalyst stability . The following evidence demonstrates where and how this compound exhibits quantifiable, decision-relevant differentiation.

Product-Specific Quantitative Evidence for Osmium(III) Chloride Hydrate (CAS 14996-60-2)


Superior Turnover Frequency in Methane and Ethane Oxidation Compared to Other Metal Chlorides

In a comparative study of transition metal chlorides for the selective oxidation of methane and ethane with hydrogen peroxide, osmium(III) chloride (OsCl₃) exhibited the highest turnover frequency (TOF) among all tested chlorides, including FeCl₃, CoCl₂, RuCl₃, RhCl₃, PdCl₂, IrCl₃, H₂PtCl₆, CuCl₂, and HAuCl₄ [1]. Specifically, OsCl₃ achieved a TOF of 12 h⁻¹ for methane oxidation to oxygenates (methanol, formaldehyde) and 41 h⁻¹ for ethane oxidation, values that were not approached by any other catalyst in the series [1]. The reaction proceeds via an Os(IV) intermediate formed by oxidation of OsCl₃ by H₂O₂, and the use of alternative oxidants (NaClO, NaClO₄, NaIO₄) or tert-butyl hydroperoxide resulted in markedly lower rates, underscoring the specific synergy between OsCl₃ and H₂O₂ [1].

Catalysis Methane Oxidation Ethane Oxidation Turnover Frequency Metal Chlorides

Enhanced Rate of Nitrous Oxide Reduction by Two Orders of Magnitude

Osmium(III) chloride hydrate has been shown to enhance the rate of nitrous oxide reduction by up to two orders of magnitude (i.e., 100-fold) compared to the uncatalyzed reaction . The catalytic activity is reversible and does not alter the pH or nitrite concentration in solution, indicating a true catalytic rather than stoichiometric effect . This rate enhancement is not reported for the anhydrous form or for analogous ruthenium(III) chloride under identical conditions, suggesting a hydration-state-dependent or metal-specific effect.

Nitrous Oxide Reduction Catalysis Environmental Chemistry Rate Enhancement

High Selectivity (≥99% Conversion) in Alkene syn-Dihydroxylation

When impregnated on a micro-magnetite support, OsCl₃·3H₂O functions as a heterogeneous catalyst for the syn-dihydroxylation of alkenes, achieving conversions up to 99% with high selectivity [1]. This catalyst represents one of the lowest osmium loadings reported for a heterogeneous dihydroxylation system, and it can be readily recovered using a simple magnet [1]. In contrast, many osmium-based dihydroxylation protocols rely on toxic and volatile OsO₄ or require stoichiometric oxidants, limiting their practicality and selectivity [1].

Alkene Dihydroxylation Selectivity Heterogeneous Catalysis Osmium

Slower Ligand-Exchange Kinetics vs. Ruthenium and Iridium Analogs

Osmium(III) chloride hydrate exhibits slower ligand-exchange kinetics compared to its lighter group 8 and 9 congeners, ruthenium(III) chloride hydrate and iridium(III) chloride hydrate . This kinetic inertness arises from the higher oxidation state accessibility and stronger metal-ligand bonds characteristic of third-row transition metals. While this may limit activity in some contexts, it confers greater stability in solution and resistance to ligand displacement, making osmium(III) complexes particularly useful in applications requiring long-term catalyst integrity or well-defined coordination environments.

Ligand Exchange Kinetics Coordination Chemistry Stability Ruthenium Iridium

Surface-Area-Dependent Catalytic Activity and Recyclability (≥50 Cycles)

The catalytic activity of osmium(III) chloride hydrate is directly dependent on surface area, which can be tuned through milling or particle size control . Furthermore, the material exhibits a high degree of stability and has been demonstrated to be reusable for at least 50 reaction cycles without significant loss of activity . This combination of surface-area tunability and robust recyclability is not commonly reported for other simple metal chloride hydrates (e.g., RuCl₃·xH₂O or IrCl₃·xH₂O) and provides a tangible advantage for process economics and catalyst longevity.

Surface Area Catalyst Recycling Stability Osmium Chloride Hydrate

Recommended Application Scenarios for Osmium(III) Chloride Hydrate (CAS 14996-60-2) Based on Quantitative Evidence


Selective Oxidation of Methane and Ethane to Oxygenates

Utilize OsCl₃·xH₂O as a catalyst for the direct conversion of methane or ethane to alcohols and aldehydes using H₂O₂ in aqueous medium. The catalyst's demonstrated TOF of 12 h⁻¹ (methane) and 41 h⁻¹ (ethane) surpasses that of FeCl₃, CoCl₂, RuCl₃, and IrCl₃, making it the preferred choice for maximizing productivity in this challenging transformation [1].

Sustainable Alkene syn-Dihydroxylation

Employ OsCl₃·3H₂O as a precursor for preparing magnetite-supported heterogeneous dihydroxylation catalysts. The resulting catalyst achieves ≥99% conversion with high selectivity and is recoverable with a magnet, addressing the toxicity and recovery issues associated with homogeneous OsO₄ processes [2].

Catalytic Nitrous Oxide Abatement

Deploy OsCl₃·xH₂O in aqueous catalytic systems for the reduction of nitrous oxide. The observed two-orders-of-magnitude rate enhancement and catalyst recyclability over 50 cycles provide a strong economic and environmental incentive for its use in industrial emission control .

Synthesis of Kinetically Stable Osmium Complexes

Use OsCl₃·xH₂O as a starting material for the preparation of osmium coordination complexes where kinetic inertness and resistance to ligand exchange are required. The slower ligand-exchange kinetics relative to RuCl₃·xH₂O and IrCl₃·xH₂O ensure that the resulting complexes retain their intended structure and reactivity under demanding conditions .

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